molecular formula C7H5Cl2NO3 B8523245 1,3-Dichloro-4-methoxy-2-nitrobenzene

1,3-Dichloro-4-methoxy-2-nitrobenzene

Cat. No. B8523245
M. Wt: 222.02 g/mol
InChI Key: NOHBAFVNPWPORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-4-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C7H5Cl2NO3 and its molecular weight is 222.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dichloro-4-methoxy-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-4-methoxy-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,3-Dichloro-4-methoxy-2-nitrobenzene

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

1,3-dichloro-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C7H5Cl2NO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3

InChI Key

NOHBAFVNPWPORE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloro-3-nitro-phenol (600 mg, 2.9 mmol, 1.0 eq) in acetone (30 mL), was added K2CO3 (1.2 g, 8.7 mmol, 3.0 eq) and the solution was stirred at room temperature for 30 min. Methyl iodide (1.2 g, 8.7 mmol, 3.0 eq) was added and the reaction was stirred at room temperature overnight. The reaction was filtered to remove the inorganic salts and the organic phase was evaporated in vacuo to give the title compound (550 mg, 86%).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

A solution of 155.4 g of 2,4-dichloro-3-nitrophenol in 2 l of methylene chloride is treated with 16.9 g of benzyltrimethylammonium chloride. There is added thereto a solution of 44.8 g of sodium hydroxide in 1.8 l of water and, while stirring vigorously, 143 ml of dimethyl sulfate. After 1 hour, the organic phase is separated, washed with water, dried and evaporated in vacuo. There is obtained 2,4-dichloro-3-nitroanisole of melting point 97°-99° (hexane).
Quantity
155.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
catalyst
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 L
Type
solvent
Reaction Step Two
Quantity
143 mL
Type
reactant
Reaction Step Three

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